2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Description
Structure and Properties: The compound 2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid (hereafter referred to as the "Cbz-spiro compound") features a spirocyclic framework with an 8-oxa-2-azaspiro[4.5]decane core. The nitrogen atom at position 2 is protected by a benzyloxycarbonyl (Cbz) group, while position 4 contains a carboxylic acid moiety . This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and peptide synthesis. The Cbz group is acid-labile and removable via hydrogenolysis, offering synthetic flexibility .
Molecular Formula: C₁₆H₁₉NO₅ Molecular Weight: 305.33 g/mol (calculated from PubChem data) .
Properties
IUPAC Name |
2-phenylmethoxycarbonyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-15(20)14-10-18(12-17(14)6-8-22-9-7-17)16(21)23-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWBEPAKAYGKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid (CAS No. 1251009-64-9) is a complex organic compound with a unique spirocyclic structure, characterized by the presence of both oxygen and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 319.36 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related spiro compounds have demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) for these compounds often fall within the low nanomolar range, indicating strong efficacy against resistant strains .
The biological activity of this compound is thought to be linked to its ability to interact with bacterial topoisomerases, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound can disrupt bacterial cell division and growth . The presence of the benzyloxycarbonyl group may enhance its binding affinity to target proteins, facilitating its antimicrobial effects.
Case Studies and Research Findings
A recent study explored the structure-activity relationship (SAR) of various analogs derived from spiro compounds, including this compound. The research indicated that modifications in the side chains significantly influenced the biological activity, with certain derivatives exhibiting enhanced potency against multidrug-resistant bacterial strains .
Table: Summary of Biological Activity Findings
| Compound Name | Activity Type | Target Organisms | MIC Range (µg/mL) |
|---|---|---|---|
| 2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane | Antibacterial | Staphylococcus aureus | <0.03125 - 0.25 |
| Benzothiazole-based analogs | Antibacterial | Enterococcus faecalis, MDR strains | <0.03125 - 0.25 |
| Dual inhibitors of bacterial topoisomerases | Antimicrobial | Gram-positive and Gram-negative | 1 - 4 |
Research Applications
The unique structure of this compound makes it a valuable candidate for further research in drug development:
- Antimicrobial Agents : Its potential as an antimicrobial agent can be explored further through in vivo studies.
- Cancer Research : The compound's ability to inhibit specific enzymes may also be investigated for anticancer properties.
- Chemical Synthesis : As a building block in organic synthesis, it can facilitate the development of more complex molecules with therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues and their distinguishing characteristics:
Comparative Analysis
Protecting Groups :
- Cbz vs. Boc: The Cbz group in the main compound is removed via hydrogenolysis (e.g., H₂/Pd), whereas the Boc group in its analogue requires strong acids (e.g., trifluoroacetic acid). This makes the Boc derivative more suitable for stepwise syntheses requiring acid stability .
- Benzyl vs. Cbz: The benzyl-substituted analogue lacks the carbonyloxy linkage, making it less polar and more stable under basic conditions but prone to hydrogenolysis like Cbz .
Substituent Effects :
- Fluorine at C4 : The 4-fluoro derivative exhibits increased acidity (pKa ~3.74 predicted) compared to the parent compound, enhancing its reactivity in coupling reactions .
- Methyl Ester vs. Carboxylic Acid : Esterification (e.g., methyl ester) reduces polarity, improving bioavailability but requiring hydrolysis for activation .
Research Findings
- Synthetic Utility : The Cbz-spiro compound serves as a key intermediate in synthesizing spirocyclic peptidomimetics, as demonstrated in studies on antiviral agents .
- Stability Studies : The Boc derivative shows superior stability in aqueous buffers (pH 3–7) compared to the acid-labile Cbz variant .
- Biological Activity : Fluorinated spiro compounds exhibit enhanced binding to enzymatic pockets due to electronegative effects, as seen in kinase inhibition assays .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The spirocyclic structure introduces steric hindrance, complicating ring closure. A multi-step approach is recommended:
- Step 1 : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during intermediate synthesis .
- Step 2 : Optimize cyclization via microwave-assisted synthesis or catalytic acid/base conditions to enhance ring formation efficiency .
- Step 3 : Purify intermediates using reverse-phase HPLC to achieve ≥95% purity, as validated in similar spirocyclic systems .
Q. How can the purity and structural integrity of this compound be verified during synthesis?
- Methodological Answer : Combine analytical techniques:
- NMR : Confirm spirocyclic connectivity via characteristic -NMR shifts (e.g., axial-equatorial proton splitting in the oxa-azaspiro ring) .
- LC-MS : Monitor molecular ion peaks ([M+H]) at m/z 285.34 (CHNO) to detect byproducts .
- HPLC : Use C18 columns with acetonitrile/water gradients to resolve stereoisomers, critical for spiro compounds .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in spirocyclization reactions involving oxa-azaspiro systems?
- Methodological Answer : Competing pathways may arise due to:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular nucleophilic attack but risk racemization .
- Catalyst Choice : Scandium triflate improves oxa-azaspiro ring closure by stabilizing transition states, whereas Brønsted acids promote side reactions .
- Data Reconciliation : Use kinetic studies (e.g., time-resolved -NMR) to identify rate-limiting steps and optimize temperature/pH .
Q. How can computational modeling predict the conformational stability of this spiro compound in drug design?
- Methodological Answer :
- DFT Calculations : Model the energy barrier for ring puckering using Gaussian09 with B3LYP/6-31G* basis sets to assess spirocyclic rigidity .
- MD Simulations : Simulate solvation effects in water/DMSO to predict bioavailability, focusing on hydrogen bonding with the carboxylic acid group .
- Validation : Correlate computed dipole moments (e.g., ~5.2 Debye) with experimental dielectric constant measurements .
Q. What strategies mitigate hydrolysis of the benzyloxycarbonyl (Cbz) group during functionalization?
- Methodological Answer :
- Protection : Temporarily replace Cbz with acid-labile groups (e.g., Fmoc) during carboxylic acid derivatization .
- pH Control : Maintain reaction pH > 7.5 to suppress Cbz cleavage, as demonstrated in analogous spirocyclic peptide syntheses .
- Catalytic Hydrogenation : Use Pd/C under H (1 atm) for selective Cbz removal without oxa-azaspiro ring degradation .
Data-Driven Challenges
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Methodological Answer :
- Solubility Screen : Use a Chemspeed robotic platform to test 96 solvent mixtures (e.g., DMSO/THF, ethanol/hexane) .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to identify optimal solvents for crystallization .
- Contradiction Source : Discrepancies may arise from hydrate formation (e.g., monohydrate vs. anhydrous forms), confirmed via TGA-DSC .
Q. What analytical methods differentiate between enantiomers of this chiral spiro compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column with heptane/ethanol (90:10) to achieve baseline separation (α > 1.5) .
- CD Spectroscopy : Compare Cotton effects near 220 nm (carboxylic acid n→π) to assign absolute configuration .
- X-ray Crystallography : Resolve crystal structures of diastereomeric salts (e.g., with L-proline) for unambiguous stereochemical determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
